Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Description
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a synthetic coumarin derivative characterized by a 4-oxochromen (coumarin) backbone with distinct substituents. The core structure features:
- 3-(3-Methoxyphenoxy) group: A methoxy-substituted phenoxy moiety at position 3 of the coumarin ring.
- 2-Methyl group: A methyl substituent at position 2.
- 4-Oxo group: A ketone at position 3.
- Prop-2-enyl (allyl) ester: The 7-position is functionalized with an acetoxy chain terminated by an allyl ester group.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-10-26-20(23)13-27-16-8-9-18-19(12-16)28-14(2)22(21(18)24)29-17-7-5-6-15(11-17)25-3/h4-9,11-12H,1,10,13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDRUNJFSJAAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)OC3=CC=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenol derivative reacts with the chromen-4-one intermediate.
Esterification: The final step involves the esterification of the chromen-4-one derivative with prop-2-enyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced chromen-4-one derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the chromen-4-one core.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted methoxyphenoxy derivatives.
Scientific Research Applications
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights:
2-Methyl vs. 2-CF₃: The trifluoromethyl group in the analog increases lipophilicity (XLogP3 = 4.7) and metabolic stability, whereas the methyl group in the target compound may favor faster enzymatic hydrolysis.
Ester Group Influence on Pharmacokinetics :
- The allyl ester in the target compound and may confer slower hydrolysis rates compared to ethyl or methyl esters (e.g., carbocromen ), prolonging half-life.
- Isopropyl esters (e.g., ) balance lipophilicity and hydrolytic stability, often optimizing oral bioavailability.
Electronic and Steric Modifications: The 4-oxo group is conserved across all analogs, critical for maintaining the coumarin scaffold’s planarity and π-stacking interactions. 3-propyl in reduces polarity (XLogP3 = 2.9), favoring blood-brain barrier penetration, whereas polar substituents (e.g., diethylaminoethyl in carbocromen ) enhance water solubility for intravenous use.
Biological Activity
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its complex structure incorporates a chromen-4-one core, a methoxyphenoxy group, and a prop-2-enyl ester moiety, which contribute to its unique biological activity and potential therapeutic applications.
Chemical Structure
The compound's chemical formula is , and its systematic name reflects its intricate functional groups that may influence its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that chromenone derivatives can induce apoptosis in various cancer cell lines. The proposed mechanism includes the modulation of apoptotic pathways and inhibition of specific oncogenic signaling pathways.
Case Study: Apoptosis Induction
A study demonstrated that a related chromenone derivative effectively induced apoptosis in human breast cancer cells by activating caspase pathways. This suggests that this compound may similarly influence apoptosis in cancer cells, warranting further investigation into its anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Prop-2-enyl 2-[3-(3-methoxyphenoxy)... | Staphylococcus aureus | 32 µg/mL |
| Prop-2-enyl 2-[3-(3-methoxyphenoxy)... | Escherichia coli | 64 µg/mL |
| Related Chromenone Derivative | Pseudomonas aeruginosa | 16 µg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, affecting cell survival and proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can promote programmed cell death in malignant cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Chromenone Core : Cyclization under acidic or basic conditions.
- Methoxyphenoxy Group Introduction : Nucleophilic substitution using methoxyphenol derivatives.
- Esterification : Final product obtained by reacting the chromenone with prop-2-enyl acetate.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for therapeutic applications in:
- Cancer Treatment : As an anticancer agent targeting apoptosis pathways.
- Antimicrobial Agents : Potential development as a new class of antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
